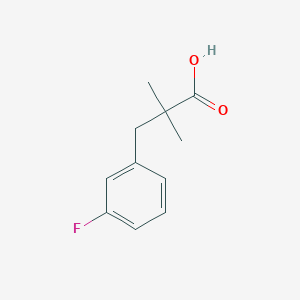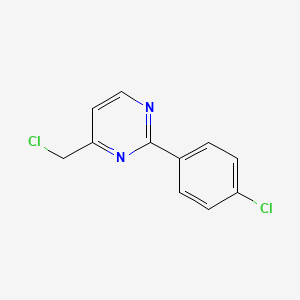![molecular formula C10H14F3NO4 B1445272 1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1365836-31-2](/img/structure/B1445272.png)
1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid” has the CAS Number 1365836-31-2 . It has a molecular weight of 269.22 and a molecular formula of C10H14F3NO4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14F3NO4/c1-6(2)18-8(17)14-4-3-9(5-14,7(15)16)10(11,12)13/h6H,3-5H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . The boiling point information is not available .Scientific Research Applications
Hydrogen Bonding and Crystallography
- The study of hydrogen bonding in related compounds indicates strong intramolecular and intermolecular hydrogen bonding, demonstrating the importance of these interactions in understanding the structural and chemical properties of such compounds. Specifically, research on 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid showed unique chelate ring formations and infinite structural formations due to hydrogen bonding, highlighting the potential of similar compounds for in-depth structural analysis (Dobbin et al., 1993).
Redox-Annulations in Cyclic Amines
- Cyclic amines, including compounds like pyrrolidine, are involved in redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of ring-fused pyrrolines, showcasing the potential application of the compound in the synthesis of complex molecular structures (Kang et al., 2015).
Hydrogen-Bonding Network in Crystal Structures
- The study of 5-(trifluoromethyl)picolinic acid monohydrate, a compound with structural similarities, shows a complex water-bridged hydrogen-bonding network. This indicates the potential of 1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in forming intricate hydrogen bonding networks in crystal structures, which can be crucial for understanding molecular interactions and designing materials with specific properties (Ye & Tanski, 2020).
Synthesis of Unsaturated Lactones and Flavorous Compounds
- The synthesis pathways involving related carbonyl compounds offer insights into the synthesis of flavorous compounds and unsaturated lactones. This suggests potential applications of the compound in the food and flavor industry, where specific molecular structures contribute to the aroma and taste of food products (Nobuhara, 1969).
Gas-phase and Particulate Reaction Products Analysis
- Research involving terpinolene, which shares structural similarities with the compound, in reactions with ozone or nitrate radicals indicates the potential of the compound in atmospheric environmental studies. The identification and analysis of reaction products such as aldehydes, ketones, dicarbonyls, and carboxylic acids can provide valuable insights into atmospheric chemistry and environmental pollution (Harrison & Wells, 2013).
Safety and Hazards
properties
IUPAC Name |
1-propan-2-yloxycarbonyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO4/c1-6(2)18-8(17)14-4-3-9(5-14,7(15)16)10(11,12)13/h6H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLWVWCFGWGOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365836-31-2 | |
| Record name | 1-[(propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




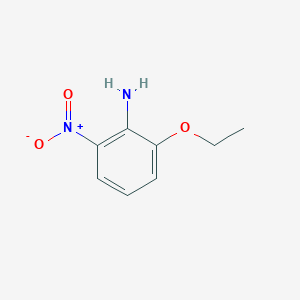
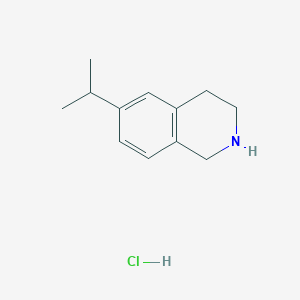
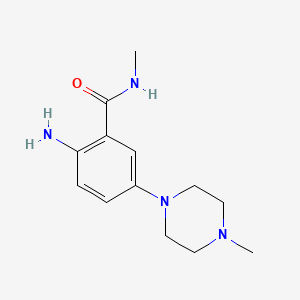
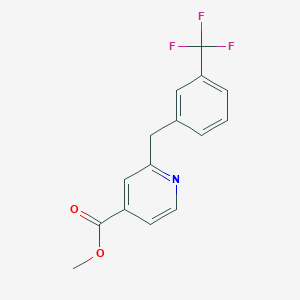
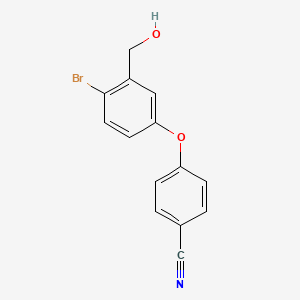



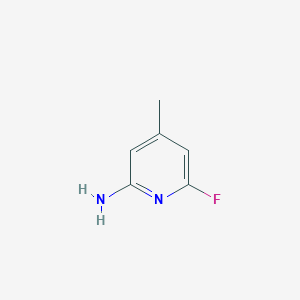
![7-Ethyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1445206.png)
